3-Chloro-5-methylthio-1,2,4-thiadiazole

Description

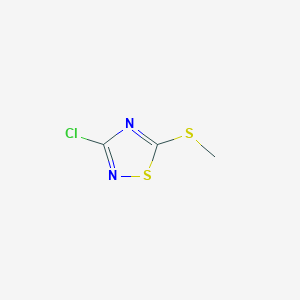

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methylsulfanyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)6-8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCVFIBEIGHQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375680 | |

| Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10191-90-9 | |

| Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Intermediate

An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-5-methylthio-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a valuable pharmacophore in the design of various therapeutic agents. Within this class of compounds, this compound emerges as a pivotal synthetic intermediate. Its strategic substitution with a reactive chlorine atom and a modifiable methylthio group provides a versatile platform for constructing more complex, biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of advanced biochemical tools.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Data |

| Molecular Formula | C₃H₃ClN₂S₂ |

| Molecular Weight | 166.65 g/mol |

| CAS Number | 13893-61-3 (for the class of compounds) |

| Appearance | Typically a solid at room temperature |

| Synonyms | 5-Chloro-3-(methylthio)-1,2,4-thiadiazole |

Synthesis Pathway: From Simple Precursors to a Key Intermediate

The synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles, including the methylthio variant, is a well-established process. A common and effective method involves a two-step procedure starting from dipotassium cyanodithioimidocarbonate, as detailed in studies by Jänsch et al.[1][2].

Experimental Protocol: Synthesis of this compound

Step 1: S-Alkylation of Dipotassium Cyanodithioimidocarbonate

-

A solution of dipotassium cyanodithioimidocarbonate (1.0 eq) is prepared in a mixture of water and acetone and cooled to 0 °C.

-

An appropriate methylating agent, such as methyl iodide or methyl bromide (1.0 eq), dissolved in acetone is added portion-wise to the stirred solution over several hours.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The solvents are removed under reduced pressure to yield the intermediate, a monomethyl derivative, which can be purified by chromatography.

Causality Note: This step is a standard nucleophilic substitution where the sulfur atom of the cyanodithioimidocarbonate acts as the nucleophile, displacing the halide from the methylating agent. The use of a water/acetone solvent system facilitates the dissolution of both the inorganic salt and the organic electrophile.

Step 2: Oxidative Cyclization

-

The monomethyl derivative from Step 1 is dissolved in a suitable solvent like chloroform and cooled to 0 °C.

-

Sulfuryl chloride (SO₂Cl₂) is added to the solution.

-

The reaction mixture is stirred overnight at room temperature, allowing the oxidative cyclization to proceed.

-

The progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the final product, this compound, is purified by vacuum chromatography.[1]

Causality Note: Sulfuryl chloride acts as both a chlorinating and oxidizing agent, facilitating the ring closure to form the stable 1,2,4-thiadiazole heterocycle. This step is critical for establishing the core structure of the target molecule.

Synthesis Workflow Diagram

Caption: Oxidation and subsequent reaction of the thiadiazole with protein thiols.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed chemical tool. Its straightforward synthesis and, more importantly, the tunable reactivity of its sulfur substituent make it an exceptionally valuable precursor for developing sophisticated covalent probes. The ability to transform the inert sulfanyl compound into highly reactive sulfinyl and sulfonyl analogues provides researchers with a powerful method for targeting cysteine residues in proteins. This has profound implications for enzyme inhibition studies, drug discovery, and the broader field of chemical biology, solidifying the role of the 1,2,4-thiadiazole core in advancing modern biomedical research.

References

-

Jänsch, N., Frühauf, A., Schweipert, M., Debarnot, C., Erhardt, M., Brenner‐Weiss, G., Kirschhöfer, F., Jasionis, T., Čapkauskaitė, E., Zubrienė, A., Matulis, D., & Meyer‐Almes, F. J. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemistryBioChemistry, 23(21), e202200421. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (General reference for reactivity of halogenated heterocycles, supported by claims in search result)[3]

-

Jänsch, N., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. Retrieved from [Link] (Data for related isomer).

Sources

An In-depth Technical Guide to 3-Chloro-5-methylthio-1,2,4-thiadiazole (CAS Number: 10191-90-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and chemical biology is increasingly focused on the development of targeted, covalent inhibitors and highly specific molecular probes. Within this context, small heterocyclic scaffolds that can engage in selective reactions with biological nucleophiles are of paramount importance. 3-Chloro-5-methylthio-1,2,4-thiadiazole has emerged as a noteworthy compound, demonstrating significant potential as a selective and efficient modifier of protein thiols. This guide provides a comprehensive technical overview of its synthesis, chemical properties, mechanism of action, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this versatile chemical tool.

Chemical Identity and Physicochemical Properties

This compound is a substituted heteroaromatic compound belonging to the 1,2,4-thiadiazole class. Its unique arrangement of nitrogen, sulfur, and chlorine atoms imparts a distinct reactivity profile, making it a valuable reagent in chemical biology and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10191-90-9 | [1] |

| Molecular Formula | C₃H₃ClN₂S₂ | [2] |

| Molecular Weight | 166.65 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

| InChI Key | SKCVFIBEIGHQTK-UHFFFAOYSA-N | [3] |

digraph "this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none];C1 [label="C"]; N1 [label="N"]; C2 [label="C"]; N2 [label="N"]; S1 [label="S"]; Cl [label="Cl", fontcolor="#EA4335"]; S2 [label="S"]; CH3 [label="CH₃"];

C1 -- N1; N1 -- C2; C2 -- N2; N2 -- S1; S1 -- C1; C2 -- Cl; C1 -- S2; S2 -- CH3; }

Figure 1: Chemical Structure of this compound

Synthesis of this compound and its Analogs

The synthesis of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles, including the methylthio derivative, has been described in the literature, providing a reliable pathway for its preparation in a laboratory setting.[4] The general synthetic scheme involves a multi-step process starting from dipotassium cyanodithioimidocarbonate.

Synthetic Protocol

A common synthetic route is a three-step process:

-

Alkylation of Dipotassium Cyanodithioimidocarbonate: The starting material is alkylated with an appropriate alkyl bromide (in this case, methyl bromide or a related methylating agent) to introduce the methylthio group.[4]

-

Oxidative Cyclization: The resulting monoalkyl derivative undergoes oxidative cyclization with sulfuryl chloride (SO₂Cl₂) to form the this compound ring.[4]

-

Purification: The final product is purified using standard laboratory techniques such as vacuum chromatography.[4]

Figure 3: Simplified signaling pathway of covalent modification.

Applications in Drug Discovery and Chemical Biology

The ability of 3-chloro-5-substituted-1,2,4-thiadiazoles to selectively target cysteine residues has led to their investigation in several areas:

-

Enzyme Inhibition: These compounds have been identified as potent inhibitors of enzymes with catalytically important cysteine residues. A notable example is their inhibitory activity against human histone deacetylase 8 (HDAC8). [4]* Proteomic Studies: Their rapid and specific reaction with thiols makes them superior alternatives for efficiently blocking free thiols in proteins, which is crucial in techniques like the biotin switch assay to study protein S-nitrosylation and other redox-based post-translational modifications. [4][5]* Antiviral Research: The 1,2,4-thiadiazole scaffold has been explored for the development of covalent inhibitors targeting viral proteases that rely on a catalytic cysteine, such as the 3C-like protease (3CLpro) of SARS-CoV-2. [6][7]* General Medicinal Chemistry: The 1,2,4-thiadiazole ring is considered a "privileged system" in medicinal chemistry, with derivatives showing a broad range of biological activities, including antibacterial, anti-inflammatory, and central nervous system effects. [8][9]

Analytical Methods and Quality Control

Ensuring the purity and structural integrity of this compound is critical for its successful application. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization and quality control.

Experimental Protocol for Purity Assessment

A multi-pronged approach is recommended for a thorough purity assessment:

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the synthesis and to get a preliminary indication of the product's purity. [4]2. High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the target compound from any impurities. The purity is determined by the area percentage of the main peak. [4]3. Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. [4]4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule and confirming the successful synthesis of the desired product.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Reference |

| TLC | Reaction monitoring and preliminary purity check | [4] |

| HPLC | Quantitative purity determination | [4] |

| LC-MS/HRMS | Molecular weight confirmation and elemental composition | [4] |

| NMR (¹H, ¹³C) | Structural elucidation | [10] |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];sample [label="Synthesized\n3-Chloro-5-methylthio-\n1,2,4-thiadiazole", shape=ellipse, fillcolor="#FBBC05"]; tlc [label="TLC\n(Preliminary Purity)"]; hplc [label="HPLC\n(Quantitative Purity)"]; ms [label="Mass Spectrometry\n(Molecular Weight)"]; nmr [label="NMR Spectroscopy\n(Structural Confirmation)"]; data_analysis [label="Data Analysis and\nCharacterization", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_compound [label="Characterized Pure Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sample -> tlc; sample -> hplc; sample -> ms; sample -> nmr; tlc -> data_analysis; hplc -> data_analysis; ms -> data_analysis; nmr -> data_analysis; data_analysis -> pure_compound; }

Figure 4: Workflow for the analytical characterization of the compound.

Safety and Handling

General Safety Precautions

Based on the safety data for related chloro- and methylthio-substituted thiadiazoles, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [11][12][13]* Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [13]* Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. [1]

Potential Hazards

Although not definitively established for this specific compound, related thiadiazole derivatives may exhibit the following hazards:

-

Acute Toxicity: May be harmful if swallowed or in contact with skin. [11]* Irritation: May cause skin and eye irritation. [11] Researchers should always consult the most current safety information from the supplier before handling this compound and perform a thorough risk assessment for their specific experimental procedures.

Conclusion and Future Perspectives

This compound is a valuable and versatile tool for researchers in chemical biology and drug discovery. Its ability to selectively and efficiently modify cysteine residues provides a powerful method for enzyme inhibition and proteomic studies. The straightforward synthesis and well-characterized reactivity make it an accessible reagent for a wide range of applications.

Future research will likely focus on expanding the utility of this and related 1,2,4-thiadiazole scaffolds. This may include the development of new covalent inhibitors for a broader range of therapeutic targets, the design of novel molecular probes for studying protein function, and the incorporation of this moiety into more complex drug candidates to enhance their potency and selectivity. The continued exploration of the rich chemistry of the 1,2,4-thiadiazole ring system promises to yield new and exciting tools for advancing our understanding of biological systems and developing next-generation therapeutics.

References

-

Jänsch, N., Frühauf, A., Schweipert, M., Debarnot, C., Erhardt, M., Brenner-Weiss, G., Kirschhöfer, F., Jasionis, T., Čapkauskaitė, E., Zubrienė, A., Matulis, D., & Meyer-Almes, F. J. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417. [Link]

-

Jänsch, N., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21). [Link]

-

Tam, T. F., Leung-Toung, R., Li, W., Spino, M., & Karimian, K. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini reviews in medicinal chemistry, 5(4), 367–379. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Jänsch, N., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PubMed. [Link]

-

Bai, F., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted-[1][4][10]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 249, 115129. [Link]

-

Bai, F., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted-[1][4][10]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. PubMed. [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole. Retrieved January 14, 2026, from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Synthesis, crystal structure studies, characterization and study of novel heterocyclic thiadiazoles as caspase 3 inhibitors for anticancer activity. Retrieved January 14, 2026, from [Link]

-

Pharmedico Publishers. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. [Link]

-

ResearchGate. (n.d.). The analytical parameters of the spectral determination of thiadiazoles. Retrieved January 14, 2026, from [Link]

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]

-

ResearchGate. (2025). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. [Link]

-

Castro, A., et al. (2006). Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Bioorganic & Medicinal Chemistry, 14(5), 1644-1652. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 10191-90-9|this compound|BLD Pharm [bldpharm.com]

- 6. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]

- 11. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Chloro-5-methylthio-1,2,4-thiadiazole

Abstract

This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 3-Chloro-5-methylthio-1,2,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-thiadiazole scaffold is a privileged structure known for its diverse biological activities, and halogenated derivatives such as the title compound serve as versatile intermediates for the synthesis of more complex, biologically active molecules.[1][2] This document details a robust synthetic protocol, explains the underlying reaction mechanism, and presents a multi-technique approach for structural elucidation and purity confirmation, including NMR, MS, and IR spectroscopy. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, providing both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered substantial attention in synthetic and medicinal chemistry.[3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents.[4] Derivatives of 1,2,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6]

The specific compound, this compound (CAS 21735-15-9), is a valuable synthetic building block.[7][8] The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups to build molecular diversity.[9] The methylthio group at the 5-position can also be modulated, for instance, through oxidation to sulfoxide or sulfone, to fine-tune the molecule's steric and electronic properties.[10][11] This guide provides a definitive resource for the reliable synthesis and rigorous characterization of this key intermediate.

Synthesis of this compound

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway involves the direct chlorination of a suitable precursor, 3-(methylthio)-1,2,4-thiadiazole-5(4H)-thione. This approach is favored for its efficiency and high yield. The thione tautomer of the precursor is reactive towards electrophilic chlorinating agents, leading to the formation of the desired aromatic chloro-substituted thiadiazole.

The chlorination is achieved using sulfuryl chloride (SO₂Cl₂), a potent and effective reagent for this type of transformation.[11] The reaction proceeds via an electrophilic attack on the sulfur of the thione, followed by rearrangement and elimination to yield the stable, aromatic product. The choice of a non-protic solvent like chloroform is critical to prevent unwanted side reactions with the chlorinating agent.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood.

Reagents and Equipment:

-

3-(methylthio)-1,2,4-thiadiazole-5(4H)-thione

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous chloroform (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(methylthio)-1,2,4-thiadiazole-5(4H)-thione (10.0 g, 56.1 mmol) in anhydrous chloroform (100 mL).

-

Chlorination: Cool the solution to 0°C using an ice bath. Add sulfuryl chloride (15.1 g, 9.0 mL, 112.2 mmol, 2.0 eq.) dropwise via the dropping funnel over 30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and slowly add saturated sodium bicarbonate solution until effervescence ceases, neutralizing any excess acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with chloroform (2 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound as a clear liquid or low-melting solid.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound must be confirmed through rigorous analysis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 21735-15-9 | [7],[8] |

| Molecular Formula | C₃H₃ClN₂S₂ | [7] |

| Molecular Weight | 166.65 g/mol | [7] |

| Appearance | Clear colorless to yellow liquid or low-melting solid | [9] |

| Purity | ≥98% (typically) | [9] |

Comprehensive Characterization

A multi-technique approach is essential for unambiguous structure confirmation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. isres.org [isres.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Methylthio)-5-chloro-1,2,4-thiadiazole | 21735-15-9 [chemicalbook.com]

- 8. 3-(Methylthio)-5-chloro-1,2,4-thiadiazole CAS#: 21735-15-9 [amp.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Mechanism of Action of 3-Chloro-5-methylthio-1,2,4-thiadiazole and its Analogs

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-chloro-5-substituted-1,2,4-thiadiazoles (TDZs), with a specific focus on the 5-methylthio derivative. While the broader class of TDZs, particularly those with sulfinyl and sulfonyl substituents, have emerged as potent and selective protein thiol modifiers, the 5-methylthio analog exhibits distinct reactivity. This guide will delve into the underlying chemical principles governing this differential reactivity, supported by experimental evidence. We will explore the nucleophilic aromatic substitution (SNAr) mechanism, detail key experimental protocols for assessing thiol reactivity, and provide a comparative analysis of the reactivity of sulfanyl, sulfinyl, and sulfonyl TDZ derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the application of TDZs as chemical probes and potential therapeutic agents.

Introduction: The Versatility of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry and drug discovery, valued for its diverse pharmacological properties.[1][2] Derivatives of this scaffold have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The unique electronic and structural features of the 1,2,4-thiadiazole ring system make it a versatile building block for the design of novel bioactive molecules.[1] A particularly interesting class of these compounds is the 3-chloro-5-substituted-1,2,4-thiadiazoles, which have been explored as potential enzyme inhibitors and covalent modifiers of proteins.[6][7]

The Mechanism of Action of 3-Chloro-5-Substituted-1,2,4-Thiadiazoles: A Tale of Differential Reactivity

Recent investigations into the mechanism of action of 3-chloro-5-substituted-1,2,4-thiadiazoles have revealed a fascinating structure-activity relationship centered on the substituent at the 5-position. Specifically, the oxidation state of the sulfur atom in this substituent dictates the compound's reactivity towards protein thiols.

The Reactive Analogs: 5-Sulfinyl and 5-Sulfonyl TDZs as Potent Thiol Modifiers

Research has demonstrated that 3-chloro-1,2,4-thiadiazoles bearing 5-sulfinyl and 5-sulfonyl substituents are highly effective and selective modifiers of protein thiols.[6][7][8] These compounds react with cysteine residues in proteins via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the thiol group of a cysteine residue acts as a nucleophile, attacking the C5 position of the thiadiazole ring and displacing the sulfinyl or sulfonyl group as a leaving group.

The high reactivity of these analogs is attributed to the electron-withdrawing nature of the sulfinyl and sulfonyl groups, which activates the thiadiazole ring for nucleophilic attack. This reactivity has been shown to be more specific and rapid than commonly used thiol-modifying reagents like N-ethylmaleimide (NEM).[6][7]

Caption: Nucleophilic aromatic substitution (SNAr) mechanism of a 3-chloro-5-sulfonyl-1,2,4-thiadiazole with a protein thiol.

The Unreactive Analog: 3-Chloro-5-methylthio-1,2,4-thiadiazole

In stark contrast to its sulfinyl and sulfonyl counterparts, this compound, a 5-sulfanyl-TDZ (5-S-TDZ), demonstrates no significant reactivity towards free thiols under similar aqueous conditions.[8] The methylthio group is not a sufficiently strong electron-withdrawing group to activate the thiadiazole ring for nucleophilic attack by a thiol. Consequently, the SNAr reaction does not proceed to any appreciable extent.

This lack of reactivity is a critical finding, as it highlights the exquisite control that the oxidation state of the 5-position sulfur atom exerts over the chemical behavior of these compounds. It also implies that this compound is not a suitable tool for covalent modification of protein thiols.

Experimental Evidence and Protocols

The differential reactivity of the 5-substituted TDZs has been elucidated through a series of well-designed experiments. A key assay used to quantify thiol reactivity is the TNB2- reactivity assay.

TNB2- Reactivity Assay

This assay utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which upon reaction with a thiol-modifying agent, results in the formation of 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored species that can be monitored spectrophotometrically at 412 nm. The rate of decrease in the absorbance at 412 nm is proportional to the rate of reaction between the thiol-modifying agent and TNB2-.

Experimental Protocol: TNB2- Reactivity Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound, 3-chloro-5-methylsulfinyl-1,2,4-thiadiazole, or 3-chloro-5-methylsulfonyl-1,2,4-thiadiazole) in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of DTNB in a buffer such as phosphate-buffered saline (PBS), pH 7.4.

-

Prepare a working solution of TNB2- by reacting DTNB with a reducing agent (e.g., dithiothreitol, DTT) until a stable yellow color is achieved, and then remove the excess reducing agent.

-

-

Assay Procedure:

-

In a 96-well microplate or a cuvette, add the TNB2- working solution.

-

Initiate the reaction by adding a small volume of the test compound stock solution to the TNB2- solution.

-

Immediately begin monitoring the decrease in absorbance at 412 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Plot the absorbance at 412 nm versus time.

-

Calculate the initial rate of the reaction from the slope of the linear portion of the curve.

-

Compare the rates of reaction for the different TDZ analogs to determine their relative reactivities.

-

Caption: Workflow for the TNB2- reactivity assay to assess thiol modification.

Comparative Reactivity Data

The results from such assays consistently demonstrate a clear trend in reactivity:

| Compound Class | Substituent at C5 | Reactivity towards Thiols |

| 5-Sulfanyl-TDZ | -S-R (e.g., -S-CH₃) | No significant reactivity |

| 5-Sulfinyl-TDZ | -SO-R | Moderate to high reactivity |

| 5-Sulfonyl-TDZ | -SO₂-R | Very high reactivity |

Implications for Drug Discovery and Chemical Biology

The differential reactivity of 3-chloro-5-substituted-1,2,4-thiadiazoles has significant implications for their application in drug discovery and chemical biology.

-

Covalent Inhibitors and Chemical Probes: The highly reactive 5-sulfinyl and 5-sulfonyl TDZs are excellent candidates for the development of covalent inhibitors that target specific cysteine residues in proteins.[7] Their selectivity and rapid reaction kinetics make them superior alternatives to traditional thiol-modifying reagents.[6]

-

Structure-Activity Relationship (SAR) Studies: The clear distinction in reactivity between the sulfanyl, sulfinyl, and sulfonyl analogs provides a valuable tool for SAR studies. Researchers can use these compounds to probe the importance of covalent bond formation for the biological activity of a lead compound.

-

Lack of Utility for this compound as a Thiol Modifier: The inert nature of the 5-methylthio derivative towards thiols indicates that it is not a suitable scaffold for the design of covalent inhibitors that act via this mechanism. Any observed biological activity of this compound is likely due to non-covalent interactions or a different, as-yet-undetermined mechanism.

Conclusion

References

-

Jänsch, N., Frühauf, A., Schweipert, M., Debarnot, C., Erhardt, M., Brenner-Weiss, G., Kirschhöfer, F., Jasionis, T., Čapkauskaitė, E., & Sotriffer, C. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417. [Link]

-

Jänsch, N., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate. [Link]

-

Jänsch, N., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. OPUS. [Link]

- Various Authors. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.

-

Various Authors. (n.d.). MOLECULAR DOCKING STUDY OF SOME NOVEL IMIDAZO [2,1-b][6][9][10]-THIADIAZOLE DERIVATIVES. Journal of Pharmaceutical and Scientific Innovation.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Some biologically active 1,2,4-thiadiazoles.

- Various Authors. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis. Bocsci.

- Various Authors. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.

- Various Authors. (n.d.). Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring. Semantic Scholar.

-

Various Authors. (n.d.). Discovery, synthesis and mechanism study of 2,3,5-substituted[6][7][10]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. PubMed.

- Various Authors. (n.d.). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.

- Various Authors. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.

- Various Authors. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 5. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpsionline.com [jpsionline.com]

The Ascendant Therapeutic Potential of 1,2,4-Thiadiazoles: A Technical Guide to Their Biological Activities

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen and one sulfur atom, has emerged as a privileged structure in medicinal chemistry. Its inherent physicochemical properties, including metabolic stability and the capacity for diverse substitutions, have propelled the development of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of 1,2,4-thiadiazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed protocols for their evaluation, and present a critical analysis of structure-activity relationships to guide future drug discovery efforts.

Introduction: The 1,2,4-Thiadiazole Core - A Versatile Pharmacophore

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,2,4-thiadiazole nucleus has garnered significant attention for its diverse pharmacological profile.[1] Unlike its more extensively studied 1,3,4-isomer, the 1,2,4-thiadiazole ring system offers a unique electronic and steric arrangement that allows for fine-tuning of biological activity through targeted chemical modifications.[2] The mesoionic character of the thiadiazole ring facilitates its ability to cross cellular membranes, a crucial attribute for interacting with intracellular biological targets.[1] This guide will systematically dissect the biological activities of 1,2,4-thiadiazole derivatives, providing both a comprehensive overview and practical, field-proven insights for researchers in drug discovery and development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel, more effective, and selective anticancer agents is a paramount challenge in modern medicine.[1] 1,2,4-Thiadiazole derivatives have demonstrated significant promise in this arena, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[3][4]

Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-thiadiazole derivatives is often multifaceted, involving the modulation of key signaling pathways and the inhibition of essential cellular machinery.

-

Inhibition of Tubulin Polymerization: A critical mechanism of action for several potent anticancer 1,2,4-thiadiazole analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[6]

-

Modulation of Signaling Pathways:

-

STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[3] Several 1,2,4-triazolo[3,4-b]thiadiazine derivatives have been identified as potent inhibitors of the STAT3 pathway.[7] By blocking STAT3 signaling, these compounds can suppress tumor growth.[8][9]

A simplified diagram of the STAT3 signaling pathway and its inhibition by 1,2,4-thiadiazole derivatives.

-

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of novel compounds is a primary determinant of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]

Table 1: Anticancer Activity of Representative 1,2,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [3] |

| A549 (Lung) | 0.17 ± 0.032 | [3] | |

| DU-145 (Prostate) | 0.83 ± 0.091 | [3] | |

| 8e | MCF-7 (Breast) | 0.23 ± 0.014 | [3] |

| DU-145 (Prostate) | 0.19 ± 0.011 | [3] | |

| 12d | MCF-7 (Breast) | 1.5 | [8][9] |

| ST10 | MCF-7 (Breast) | 49.6 | [10] |

| MDA-MB-231 (Breast) | 53.4 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of 1,2,4-thiadiazole derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

1,2,4-Thiadiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-thiadiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

A flowchart illustrating the key steps of the MTT assay for determining the cytotoxicity of 1,2,4-thiadiazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action.[11] 1,2,4-Thiadiazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[12][13]

Spectrum of Antimicrobial Action

Derivatives of the 1,2,4-thiadiazole scaffold have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][12] The specific substitutions on the thiadiazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.[14]

Quantitative Assessment of Antimicrobial Activity

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11]

Table 2: Antimicrobial Activity of Representative 1,2,4-Thiadiazole and Related Thiadiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4l | Staphylococcus aureus | 31.25 | [12] |

| 6h | Bacillus subtilis | 15.63 | [12] |

| 8a | Bacillus subtilis | (50% of ampicillin activity) | [11] |

| 8g | Candida parapsilosis | 16 | [11] |

| 8l | Candida parapsilosis | 16 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the procedure for assessing the in vitro antimicrobial activity of 1,2,4-thiadiazole derivatives.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

1,2,4-Thiadiazole derivative stock solution (in DMSO)

-

Standard antimicrobial agent (e.g., ciprofloxacin, fluconazole)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-thiadiazole derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a standard antimicrobial agent.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal.[15] 1,2,4-Thiadiazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

Mechanism of Anti-inflammatory Action: COX Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[16] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several 1,2,4-thiadiazole derivatives have been identified as potent and selective inhibitors of COX-2.[17]

A diagram illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, and the selective inhibition of COX-2 by 1,2,4-thiadiazole derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of compounds can be evaluated using the carrageenan-induced paw edema model in rodents, a widely accepted and reproducible assay.[18] The in vitro inhibitory activity against COX enzymes is determined by measuring the IC₅₀ values.[19]

Table 3: Anti-inflammatory Activity of Representative Thiadiazole Derivatives

| Compound ID | Assay | IC₅₀ (µM) or % Inhibition | Reference |

| 3j | COX-2 Inhibition | 0.192 ± 0.008 | [4] |

| 3o | COX-2 Inhibition | 0.208 ± 0.009 | [4] |

| 3 | COX-1 Inhibition | 1.08 | [15] |

| 4 | COX-1 Inhibition | 1.12 | [15] |

| 7b | COX-2 Inhibition | High Selectivity Index | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo method for assessing the anti-inflammatory properties of 1,2,4-thiadiazole derivatives.

Materials:

-

Wistar or Sprague-Dawley rats

-

1% Carrageenan solution in saline

-

1,2,4-Thiadiazole derivative suspension/solution

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletismometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Compound Administration: Administer the 1,2,4-thiadiazole derivative or the standard drug to the animals (e.g., orally or intraperitoneally).

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Synthesis of Biologically Active 1,2,4-Thiadiazole Derivatives

The synthesis of 1,2,4-thiadiazole derivatives is a well-established area of organic chemistry, with several versatile methods available.[20] A common and efficient approach involves the oxidative cyclization of N-acylthioureas or related precursors.[14]

General Synthetic Protocol

A representative synthetic route for the preparation of 2,5-disubstituted 1,3,4-thiadiazoles, which are structurally related and often co-synthesized with 1,2,4-isomers, is presented below.[21]

Step 1: Synthesis of Thiosemicarbazide Derivative Aromatic aldehyde is reacted with thiosemicarbazide in an appropriate solvent (e.g., ethanol) to yield the corresponding thiosemicarbazone.

Step 2: Oxidative Cyclization The thiosemicarbazone is then subjected to oxidative cyclization using a suitable reagent, such as ferric chloride (FeCl₃), in a heated reaction mixture. This step leads to the formation of the 1,3,4-thiadiazole ring.[21]

For the synthesis of 1,2,4-thiadiazole-1,2,4-triazole derivatives, a multi-step process can be employed starting from 4,5-diphenyl-4H-1,2,4-triazole-3-thione.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.

-

Anticancer Activity: For anticancer 1,2,4-thiadiazole-1,2,4-triazole hybrids, the presence of electron-donating groups, such as a 3,4,5-trimethoxy substitution on a phenyl ring, has been shown to significantly enhance cytotoxicity.[3] Conversely, the introduction of electron-withdrawing groups like a nitro group can also lead to improved activity.[3]

-

Antimicrobial Activity: In a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, the introduction of a benzyl group on the 1,3,4-thiadiazole ring resulted in compounds with a broad spectrum of antimicrobial activity.[12]

-

Anti-inflammatory Activity: For COX-2 inhibition, the presence of a sulfonamide moiety on a phenyl ring attached to the thiadiazole core is a key structural feature for high potency and selectivity.[17]

Conclusion and Future Perspectives

The 1,2,4-thiadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores the significant potential of this heterocyclic system in drug discovery. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships, paving the way for the design of next-generation drug candidates with enhanced efficacy and improved safety profiles. Future research should focus on the elucidation of novel molecular targets, the optimization of pharmacokinetic and pharmacodynamic properties, and the advancement of lead compounds into preclinical and clinical development.

References

-

Yazala, B., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal of Chemistry, 13(7), 6035-6047. [Link]

-

Kowalska, A., et al. (2014). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 534-541. [Link]

-

El-Sayed, W. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 24(11), 2118. [Link]

-

Al-Omair, M. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30101. [Link]

-

Özdemir, A., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 8(4), 4157-4172. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie. [Link]

-

Ben-Attia, M., et al. (2021). Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. Molecules, 26(11), 3291. [Link]

-

Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(3), 527-544. [Link]

-

Hassan, A. S., et al. (2023). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 28(18), 6539. [Link]

-

El-Sayed, M. A. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29749-29764. [Link]

-

Gomha, S. M., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 15(4), 454. [Link]

-

Szczukowski, Ł., et al. (2021). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Molecules, 26(16), 4993. [Link]

-

Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

-

Abdel-Gawad, H., et al. (2018). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 23(11), 2824. [Link]

-

Plech, T., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 16(9), 1289. [Link]

-

Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284. [Link]

-

Kumar, S., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Clinical and Diagnostic Research, 12(10). [Link]

-

Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284. [Link]

-

Karczmarzyk, Z., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(21), 5022. [Link]

-

Yurttaş, L., et al. (2016). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. Molecules, 21(5), 633. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5853. [Link]

-

Singh, P., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(8), 794. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(38), 34185-34200. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

-

Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(3), 527-544. [Link]

-

Szałek, E., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Semantic Scholar. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Advances, 6(96), 93961-93972. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 356(10), e2300345. [Link]

-

Various Authors. (n.d.). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [Link]

-

Özdemir, A., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 8(4), 4157-4172. [Link]

-

Pop, R., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(16), 4993. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Bohrium. [Link]

-

Rajput, K., et al. (2020). Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]

-

Klassert, D. I., et al. (2016). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3245-3253. [Link]

-

Maddila, S., et al. (2012). Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. ResearchGate. [Link]

-

de Oliveira, C. S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][3][14][22]Thiadiazole Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 15. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. organic-chemistry.org [organic-chemistry.org]

- 21. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-methylthio-1,2,4-thiadiazole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Chloro-5-methylthio-1,2,4-thiadiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given the absence of readily available public spectroscopic data for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines the theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles of spectroscopy. Furthermore, it furnishes detailed, field-proven experimental protocols for acquiring and analyzing high-quality spectroscopic data, enabling unambiguous structural elucidation and characterization for professionals in chemical research and drug development.

Introduction and Molecular Structure

The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The targeted compound, this compound (C₃H₃ClN₂S₂), combines several key functional groups: an electrophilic carbon atom bonded to chlorine, a nucleophilic methylthio group, and the stable thiadiazole ring. This combination makes it a versatile building block for further chemical modification. Accurate and thorough characterization is the bedrock of such synthetic endeavors. This guide provides the predictive data and robust methodologies required to confirm the identity and purity of this compound.

The molecular structure, with a molecular weight of 166.66 g/mol , is depicted below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive evidence for the presence and electronic environment of the methyl group and the three unique carbon atoms.

Predicted NMR Spectra

¹H NMR Spectroscopy: The structure contains only one set of protons—those on the methyl group of the methylthio substituent (-SCH₃).

-

Chemical Shift (δ): This group is expected to appear as a sharp singlet in the range of δ 2.6 - 2.8 ppm . The rationale for this prediction is the moderate deshielding effect of the adjacent sulfur atom, which is further influenced by the electron-withdrawing nature of the attached thiadiazole ring.

-

Multiplicity: As there are no adjacent protons, the signal will be a singlet.

-

Integration: The integral of this peak will correspond to three protons.

¹³C NMR Spectroscopy: The molecule possesses three distinct carbon atoms, which will result in three signals in the ¹³C NMR spectrum.

-

C-Cl (C3): This carbon is attached to an electronegative chlorine atom and is part of the heterocyclic ring. It is expected to be the most downfield (deshielded) of the three, with a predicted chemical shift in the range of δ 168 - 172 ppm .

-

C-SMe (C5): This ring carbon is attached to the methylthio group. It is also significantly deshielded due to its position in the heterocycle, with a predicted chemical shift around δ 160 - 165 ppm .

-

-SCH₃: The methyl carbon is an sp³-hybridized carbon attached to sulfur. It will be the most upfield (shielded) signal, predicted to appear in the range of δ 15 - 20 ppm .

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 2.6 – 2.8 | Singlet | -SCH₃ |

| ¹³C | 168 – 172 | Singlet | C -Cl |

| ¹³C | 160 – 165 | Singlet | C -SMe |

| ¹³C | 15 – 20 | Singlet | -SCH₃ |

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data on a standard 400 or 500 MHz spectrometer.[1][2][3][4]

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Detailed Steps:

-

Sample Weighing: Accurately weigh 15-20 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration is beneficial.[1]

-

Solvent Selection & Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for nonpolar to moderately polar organic compounds.[1][2][3] Ensure the sample dissolves completely, using gentle vortexing if necessary.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] The final sample depth should be approximately 4-5 cm.[4]

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to confirm the assignment of the methyl carbon.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform. Apply phase and baseline corrections. Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at δ 7.26 ppm) or internal standard (TMS at δ 0.00 ppm). Reference the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.[2]

-

Analysis: Integrate the proton signals and pick the carbon peaks. Correlate the observed data with the predicted values to confirm the structure.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Absorptions

The IR spectrum is typically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[6][7] Key expected absorptions for this compound are:

-

C-H Stretching (sp³): The methyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-3000 cm⁻¹ range.

-

C=N Stretching: The thiadiazole ring contains C=N bonds. These stretches are expected in the 1550-1620 cm⁻¹ region.

-

C-N Stretching: Stretching vibrations for C-N single bonds within the ring will likely appear in the 1300-1400 cm⁻¹ range.

-

Fingerprint Region: This complex region will contain absorptions characteristic of the entire molecule, including C-S stretching (600-800 cm⁻¹ ) and C-Cl stretching (typically 600-800 cm⁻¹ ). The specific pattern in this region provides a unique "fingerprint" for the compound.

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2950 - 3000 | Medium-Weak | C-H Stretch | -CH₃ |

| 1550 - 1620 | Medium | C=N Stretch | Thiadiazole Ring |

| 1300 - 1400 | Medium | C-N Stretch | Thiadiazole Ring |

| 600 - 800 | Medium-Strong | C-S / C-Cl Stretch | -S-CH₃ / -Cl |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.[8][9][10][11]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the press arm to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Data Collection: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, raise the press arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Predicted Molecular Ion and Fragmentation

-

Molecular Weight: The calculated monoisotopic mass is 165.9482 Da .

-

Molecular Ion (M⁺): A high-resolution mass spectrometer (HRMS) should detect the molecular ion at this m/z value.

-

Isotopic Pattern: The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at M⁺ (containing ³⁵Cl) and a peak at M+2 (containing ³⁷Cl) in an approximate 3:1 intensity ratio . The two sulfur atoms will also contribute minor M+1 and M+2 peaks.

-

Fragmentation: Electron Impact (EI) or similar ionization techniques will cause the molecular ion to fragment. Plausible fragmentation pathways for heterocyclic compounds often involve the loss of small, stable radicals or neutral molecules.[12][13][14]

Caption: Plausible fragmentation pathways for this compound.

Summary of Predicted MS Data

| m/z (Predicted) | Relative Abundance | Identity | Notes |

| 166 / 168 | Medium | [M]⁺˙ | Molecular ion peak with ~3:1 chlorine isotope pattern. |

| 151 / 153 | Variable | [M - •CH₃]⁺ | Loss of a methyl radical. |

| 131 | Variable | [M - •Cl]⁺ | Loss of a chlorine radical. |

| 116 | Variable | [C₂N₂S₂]⁺˙ | Fragment corresponding to the thiadiazole core after loss of substituents. |

| 47 | Variable | [CH₃S]⁺ | Thiomethyl cation. |

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable small molecules like the target compound.[15][16][17]

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[15]

-

GC Method Setup:

-

Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split or splitless mode.

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method Setup:

-

Interface Temperature: Set the GC-MS transfer line temperature to ~280 °C.

-

Ion Source: Use standard Electron Impact (EI) ionization at 70 eV. Set the source temperature to ~230 °C.

-

Analyzer: Scan a mass range from m/z 40 to 300 to ensure detection of the molecular ion and key fragments.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and its isotopic pattern. Compare the fragmentation pattern to the predicted pathways.

Conclusion

The structural elucidation of a novel or uncharacterized compound like this compound requires a synergistic application of multiple spectroscopic techniques. This guide provides the necessary predictive data and detailed, validated protocols for researchers to confidently acquire and interpret NMR, IR, and MS spectra. By following these methodologies, scientists can achieve unambiguous characterization, ensuring the integrity of their research and paving the way for the successful application of this compound in drug discovery and materials science.

References

-

University of Wisconsin-Madison. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

-

Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. Retrieved from [Link]

-

Lee, M. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

Liu, H., et al. (2017). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science. Retrieved from [Link]

-

Figueras, J. (1995). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Retrieved from [Link]

-

Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Moore, J., & Langley, R. (2016). How to Find Functional Groups in the IR Spectrum. Dummies.com. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Salem, M. A. I., et al. (2013). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Semantic Scholar. (1978). Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oneida Research Services. (n.d.). GC/MS Analysis for Identification of Unknown Organics. Retrieved from [Link]

-

Arkat USA, Inc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-